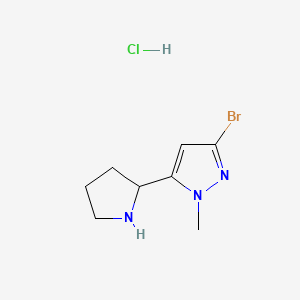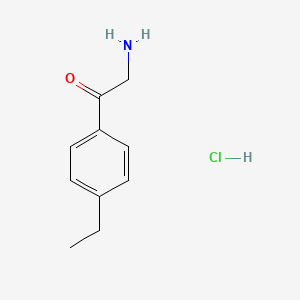![molecular formula C18H24N2O4 B13456631 1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13456631.png)
1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a benzyloxycarbonyl group and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Free amines.
Substitution: Substituted piperidine or pyrrolidine derivatives.
Applications De Recherche Scientifique
1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The piperidine and pyrrolidine rings can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and modifications of the compound .
Comparaison Avec Des Composés Similaires
1-{1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: Similar structure but lacks the pyrrolidine ring.
N-Benzylpiperidine-4-carboxaldehyde: A related compound used in the synthesis of donepezil, a drug for Alzheimer’s disease.
®-(-)-3-Piperidinecarboxylic acid: An inhibitor of GABA uptake, used in neurological research.
Uniqueness: 1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid is unique due to the presence of both piperidine and pyrrolidine rings, which provide a versatile scaffold for the synthesis of diverse bioactive molecules. Its dual ring structure allows for multiple points of functionalization, enhancing its utility in medicinal chemistry .
Propriétés
Formule moléculaire |
C18H24N2O4 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1-(1-phenylmethoxycarbonylpyrrolidin-3-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H24N2O4/c21-17(22)15-6-9-19(10-7-15)16-8-11-20(12-16)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,21,22) |
Clé InChI |
NFPUPKFGIWOVDR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)O)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-4-chloro-N-[(5-chlorothiophen-2-yl)methyl]-3-hydroxy-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13456552.png)



![2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride](/img/structure/B13456576.png)

![benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate](/img/structure/B13456583.png)

![5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde](/img/structure/B13456593.png)
![[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B13456595.png)




